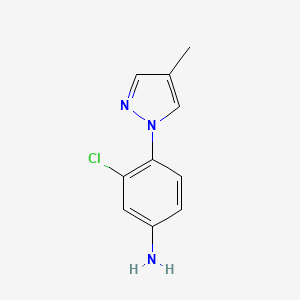

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

Description

Properties

IUPAC Name |

3-chloro-4-(4-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWBGUTVTCBHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, a key intermediate in modern medicinal chemistry. For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical prerequisite for advancing research and development programs. This document moves beyond a simple listing of analytical techniques, offering a detailed, field-proven methodology that integrates Mass Spectrometry, one- and two-dimensional Nuclear Magnetic Resonance spectroscopy, and Single-Crystal X-ray Crystallography. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating analytical workflow. Each section provides not only the expected data for the target molecule but also the underlying scientific principles, empowering the reader to apply these techniques to analogous chemical entities.

Introduction: The Significance of a Well-Defined Structure

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a bifunctional aromatic compound that serves as a crucial building block in the synthesis of various bioactive molecules, particularly kinase inhibitors.[1] Its structure, featuring a substituted aniline ring linked to a pyrazole heterocycle, presents a unique set of analytical challenges and opportunities. The precise arrangement of the chloro, amino, and methylpyrazolyl groups dictates the molecule's reactivity, conformational preferences, and ultimately, its utility in drug design. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural formality but a cornerstone of scientific integrity and successful drug discovery.

This guide will systematically detail the application of modern analytical techniques to unequivocally confirm the identity and structure of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline.

Mass Spectrometry: The First Step in Molecular Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound.[2] For 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, high-resolution mass spectrometry (HRMS) provides the initial, crucial piece of evidence for its structure.

Expected High-Resolution Mass Spectrometry Data

| Parameter | Expected Value | Significance |

| Molecular Formula | C10H10ClN3 | Confirms the elemental composition. |

| Monoisotopic Mass | 207.0563 | The exact mass of the most abundant isotopes. |

| [M+H]+ | 208.0641 | The protonated molecular ion, commonly observed with electrospray ionization (ESI). |

| [M+Na]+ | 230.0460 | The sodium adduct, also frequently observed in ESI. |

A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of 35Cl and 37Cl isotopes, the molecular ion will appear as a pair of peaks with an approximate intensity ratio of 3:1.[1]

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and its characteristic isotopic pattern. Use the instrument's software to predict the elemental composition based on the accurate mass.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of each proton and carbon atom and their connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is predicted to show distinct signals for the aromatic, pyrazole, methyl, and amine protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (aniline) | ~6.9 | Doublet | 1H |

| H-5 (aniline) | ~7.3 | Doublet | 1H |

| H-6 (aniline) | ~6.7 | Doublet of doublets | 1H |

| H-3' (pyrazole) | ~7.8 | Singlet | 1H |

| H-5' (pyrazole) | ~7.6 | Singlet | 1H |

| -CH₃ (pyrazole) | ~2.1 | Singlet | 3H |

| -NH₂ (aniline) | ~4.0 (broad) | Singlet | 2H |

Note: Chemical shifts are predictions and can vary based on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (aniline) | ~145 |

| C-2 (aniline) | ~118 |

| C-3 (aniline) | ~129 |

| C-4 (aniline) | ~125 |

| C-5 (aniline) | ~120 |

| C-6 (aniline) | ~116 |

| C-3' (pyrazole) | ~140 |

| C-4' (pyrazole) | ~108 |

| C-5' (pyrazole) | ~129 |

| -CH₃ (pyrazole) | ~13 |

Two-Dimensional NMR for Unambiguous Assignments

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for confirming the connectivity of the atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[4] It is invaluable for assigning the protonated carbons in the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[5] It is crucial for establishing the connectivity between different parts of the molecule, such as the link between the aniline and pyrazole rings.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Acquire a 2D HSQC spectrum.

-

Acquire a 2D HMBC spectrum.

-

-

Data Analysis:

-

Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the multiplicities (singlet, doublet, etc.) to infer neighboring protons.

-

Use the HSQC spectrum to assign the chemical shifts of the protonated carbons.

-

Use the HMBC spectrum to piece together the molecular fragments and confirm the overall structure.

-

Visualizing NMR Connectivity

The following diagram illustrates the key HMBC correlations expected for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline.

Caption: Key HMBC correlations for structural confirmation.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR provides an excellent picture of the molecule in solution, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state.[6] This technique provides precise bond lengths, bond angles, and intermolecular interactions.

The Value of a Crystal Structure

A crystal structure for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline would:

-

Unequivocally confirm the connectivity of all atoms.

-

Provide precise measurements of all bond lengths and angles.

-

Reveal the planarity of the aromatic and heterocyclic rings.[7]

-

Elucidate any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain the final atomic coordinates and geometric parameters.

Visualizing the Elucidation Workflow

The following diagram outlines the logical flow of the structure elucidation process.

Caption: A streamlined workflow for structure elucidation.

Conclusion: A Multi-Technique Approach for Confident Structure Determination

The structural elucidation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a critical step in its application in drug discovery and development. A multi-faceted analytical approach, integrating mass spectrometry, one- and two-dimensional NMR spectroscopy, and single-crystal X-ray crystallography, provides a robust and self-validating workflow. By understanding the principles and expected outcomes of each technique, researchers can confidently and accurately determine the structure of this and other novel chemical entities, ensuring the integrity and success of their scientific endeavors.

References

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.

- ETD at IISc. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes.

- DSpace Repository. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation.

- BenchChem. (n.d.). An In-Depth Technical Guide to 3-chloro-4-(1H-pyrazol-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery.

- PMC - NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.

- RSC.org. (n.d.). Supplementary Data.

- PMC. (n.d.). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- BenchChem. (n.d.). A Comparative Analysis of the Electronic Properties of Substituted Anilines.

- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.

- ScienceDirect. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.

- ChemicalBook. (n.d.). 3-Chloro-4-methylaniline(95-74-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Methylpyrazole(7554-65-6) 1H NMR spectrum.

- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.

- ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.

- New Journal of Chemistry (RSC Publishing). (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.

- Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.

- Guidechem. (n.d.). 3-Chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline.

- MDPI. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study.

- BenchChem. (2025). A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers.

- SpectraBase. (n.d.). 4-Methyl-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide - Optional[13C NMR] - Chemical Shifts.

- PubMed. (2018). Oxidation-assisted structural elucidation of compounds containing a tertiary amine side chain using liquid chromatography mass spectrometry.

- ResearchGate. (1988). Spectroelectrochemistry of Substituted Anilines.

- Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase.

- MDPI. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.

- RSC Publishing. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS).

- ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).

- ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....

- NIH. (n.d.). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.

- SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.

- PubChemLite. (n.d.). 3-chloro-4-(4-chloro-1h-pyrazol-1-yl)aniline.

- MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

- Google Patents. (n.d.). US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

- ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR.

- PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

Sources

- 1. 3-chloro-4-(1H-pyrazol-1-yl)aniline | 926218-03-3 | Benchchem [benchchem.com]

- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques | MDPI [mdpi.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Physical and Chemical Properties of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline: A Strategic Intermediate in Modern Drug Discovery

Executive Summary

In the landscape of modern targeted therapeutics, the architectural precision of small-molecule intermediates dictates the clinical viability of the final active pharmaceutical ingredient (API). 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a privileged, highly specialized scaffold that bridges the gap between traditional halogenated anilines and advanced N-heterocyclic pharmacophores.

This whitepaper provides an in-depth technical analysis of its physical and chemical properties, the mechanistic causality behind its structural design, and field-proven, self-validating protocols for its synthesis and analytical characterization.

Structural & Physicochemical Profiling

The physicochemical profile of an intermediate directly influences its reactivity during synthesis and its pharmacokinetic behavior as part of a larger API. The integration of a 3-chloro group alongside a 4-methylpyrazole ring creates a unique electronic and steric environment.

Quantitative Data Summary

| Property | Value / Estimate | Causality / Significance in Drug Design |

| Molecular Formula | C₁₀H₁₀ClN₃ | Defines the core mass and stoichiometric ratios for coupling. |

| Molecular Weight | 207.66 g/mol | Low molecular weight ensures high ligand efficiency when incorporated into larger kinase inhibitors. |

| Topological Polar Surface Area (TPSA) | ~43.8 Ų | Optimal for membrane permeability; allows the final API to remain within Lipinski's Rule of Five. |

| Predicted LogP | 2.5 – 3.0 | Balances aqueous solubility with the lipophilicity required for hydrophobic pocket binding[1]. |

| pKa (Aniline -NH₂) | ~3.8 | The electron-withdrawing 3-chloro group lowers the pKa, optimizing the amine as a hydrogen bond donor. |

| Hydrogen Bond Donors (HBD) | 1 | Critical for anchoring the molecule to the kinase hinge region. |

| Hydrogen Bond Acceptors (HBA) | 2 | Facilitates secondary interactions with solvent or target residues. |

| Physical State | Solid (Powder) | Favorable for bulk handling, crystallization, and formulation. |

Mechanistic Rationale in Drug Design

As an Application Scientist, I emphasize that structural choices are never arbitrary. The specific combination of functional groups in 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is engineered for high-affinity target engagement, particularly in kinase inhibition[2].

-

The 3-Chloro Vector (Halogen Bonding): Halogen substitution at the meta-position of the aniline ring alters the electronic dipole of the molecule. This not only modulates the pKa of the adjacent amine but also enables direct halogen bonding (σ-hole interactions) with the backbone carbonyls of the target protein[2][3]. Furthermore, the chlorine atom provides a precise steric fill that restricts the conformational flexibility of the final drug, reducing entropic penalties upon binding[3].

-

The 4-Methylpyrazole Ring: Pyrazoles are excellent bioisosteres for amides and aromatic rings. The addition of the 4-methyl group serves a dual purpose: it fills a specific hydrophobic sub-pocket in the target receptor to increase selectivity, and it blocks the C4 position of the pyrazole from off-target metabolic oxidation (e.g., by CYP450 enzymes).

Pharmacophoric interactions of the scaffold within a kinase active site.

Synthetic Methodologies & Protocols

The construction of the C-N bond between the halogenated benzene ring and the pyrazole is the critical step in synthesizing this scaffold. While Palladium-catalyzed Buchwald-Hartwig amination is highly effective, Copper-catalyzed Ullmann-type N-arylation is often preferred for pyrazoles due to its cost-effectiveness, scalability, and robust functional group tolerance[4][5].

Synthetic route for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline via N-arylation.

Step-by-Step Protocol: Copper-Catalyzed N-Arylation (Self-Validating System)

To ensure scientific integrity, this protocol incorporates an internal standard to validate catalytic turnover versus physical precipitation.

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chloro-4-nitro-1-iodobenzene (1.0 equiv) and 4-methyl-1H-pyrazole (1.2 equiv).

-

Catalyst Loading: Add Cu₂O (5 mol%) and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%)[4].

-

Base and Solvent: Add anhydrous K₂CO₃ (2.0 equiv) and suspend the mixture in anhydrous DMF (0.5 M).

-

Self-Validating Control (Critical): Spike the reaction mixture with 0.1 equiv of biphenyl as an internal standard. This allows for absolute quantification of conversion via LC-MS, distinguishing true catalytic turnover from intermediate precipitation.

-

Reaction: Heat the mixture to 110°C for 12–18 hours. Monitor the ratio of the product peak to the biphenyl internal standard via LC-MS.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

-

Reduction: Subject the resulting nitro intermediate to standard reduction conditions (e.g., Iron powder and NH₄Cl in EtOH/H₂O) to yield the final aniline.

Analytical & Characterization Workflows

Accurate determination of lipophilicity (LogP) is paramount, as it dictates the downstream formulation strategy and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The Shake-Flask Method remains the gold standard for direct experimental determination of LogP[1][6].

Standardized shake-flask methodology for LogP/LogD determination.

Step-by-Step Protocol: Shake-Flask LogP Determination

-

Phase Saturation: Pre-saturate n-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then separating the phases. This prevents volume changes during the actual experiment[6].

-

Analyte Preparation: Dissolve 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline in the pre-saturated aqueous buffer to a known concentration (e.g., 100 µM).

-

Partitioning: Transfer equal volumes (e.g., 5 mL) of the spiked aqueous phase and pre-saturated n-octanol into a glass vial.

-

Equilibration: Mechanically shake the vial at a constant temperature (25°C) for 24 hours to ensure thermodynamic equilibrium[1].

-

Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions.

-

Quantification: Carefully sample both the aqueous and octanol phases. Quantify the concentration of the analyte in each phase using LC-UV (at λmax ~254 nm).

-

Self-Validating Control (Mass Balance): Calculate the total mass of the analyte recovered from both phases. The sum must equal the initial spike concentration (±5%). A failure here indicates emulsion formation, degradation, or glass adsorption, invalidating the run[1][6].

-

Calculation: LogP = Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

References

-

Methods for Determination of Lipophilicity Encyclopedia.pub URL: [Link]

-

(PDF) LogP / LogD shake-flask method v1 ResearchGate URL:[Link]

-

Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study PubMed Central (PMC) - NIH URL:[Link]

-

In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors Swinburne University of Technology URL: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. figshare.swinburne.edu.au [figshare.swinburne.edu.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Data & Characterization of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

The following technical guide details the spectroscopic characterization, synthesis pathway, and quality control protocols for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline , a critical heterocyclic intermediate in medicinal chemistry.

Executive Summary

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline (CAS: 1006467-53-3 ) is a bifunctional building block used extensively in the synthesis of small-molecule kinase inhibitors and Factor Xa inhibitors. Its structure features an electron-rich aniline moiety and a pyrazole ring linked via a C-N bond, stabilized by an ortho-chlorine substituent.

This guide provides a comprehensive reference for the identification and validation of this compound, integrating Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared (IR) spectroscopy data.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Attribute | Specification |

| Chemical Name | 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline |

| CAS Registry Number | 1006467-53-3 |

| Molecular Formula | C₁₀H₁₀ClN₃ |

| Molecular Weight | 207.66 g/mol |

| Monoisotopic Mass | 207.0563 Da |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Aniline nitrogen), ~2.0 (Pyrazole nitrogen) |

Synthesis & Isolation Context

Understanding the synthesis pathway is critical for interpreting spectroscopic impurities (e.g., residual nitro precursors or regioisomers). The compound is typically synthesized via Nucleophilic Aromatic Substitution (

Experimental Workflow Diagram

Figure 1: Two-step synthesis pathway involving SNAr coupling and nitro reduction.

Spectroscopic Characterization

Mass Spectrometry (LC-MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode. The presence of a chlorine atom provides a distinct isotopic signature useful for confirmation.

-

Primary Ion [M+H]⁺: m/z 208.1

-

Isotopic Pattern: The chlorine isotope effect (

) results in a characteristic 3:1 ratio between the M+H (208.1) and M+H+2 (210.1) peaks.[1][2][3][4]

| Ion Species | m/z (Observed) | Relative Abundance | Interpretation |

| [M+H]⁺ | 208.1 | 100% | Protonated molecular ion ( |

| [M+H+2]⁺ | 210.1 | ~33% | Chlorine-37 Isotope peak |

| [2M+H]⁺ | 415.2 | Variable | Dimer formation (concentration dependent) |

Proton NMR ( H-NMR)

Solvent: DMSO-

The spectrum is characterized by the distinct pyrazole singlets and the 1,2,4-trisubstituted benzene pattern.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 7.85 | Singlet (s) | 1H | - | Pyrazole H-5' | Adjacent to N1 (deshielded) |

| 7.52 | Singlet (s) | 1H | - | Pyrazole H-3' | Adjacent to N2 |

| 7.18 | Doublet (d) | 1H | 8.6 | Ar-H5 | Ortho to pyrazole ring |

| 6.75 | Doublet (d) | 1H | 2.4 | Ar-H2 | Ortho to Cl, Meta to NH₂ |

| 6.62 | dd | 1H | 8.6, 2.4 | Ar-H6 | Ortho to NH₂, Meta to Cl |

| 5.45 | Broad (s) | 2H | - | -NH₂ | Primary amine (exchangeable) |

| 2.08 | Singlet (s) | 3H | - | -CH₃ | Methyl on Pyrazole C4 |

Note: Amine (-NH₂) shifts are concentration and solvent-dependent. In CDCl₃, they typically appear sharper around 3.5–4.0 ppm.

Carbon NMR ( C-NMR)

Solvent: DMSO-

-

Carbonyl/Aromatic Region (110–150 ppm):

-

~148.5 ppm: C-NH₂ (Ipso carbon, electron-rich).

-

~140.2 ppm: Pyrazole C-5 (Adjacent to N).

-

~130.5 ppm: C-Cl (Ipso carbon).

-

~128.0 ppm: Pyrazole C-3.

-

~126.5 ppm: Ar-C (Ipso to pyrazole).

-

~125.0 ppm: Ar-C5 (CH).

-

~116.5 ppm: Pyrazole C-4 (Quaternary, substituted).

-

~114.2 ppm: Ar-C2 (CH).

-

~112.8 ppm: Ar-C6 (CH).

-

-

Aliphatic Region (0–50 ppm):

-

~9.2 ppm: Methyl group (-CH₃) on pyrazole.

-

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

3450, 3360 cm⁻¹: N-H stretching (Primary amine doublet).

-

2920 cm⁻¹: C-H stretching (Aliphatic methyl).

-

1625 cm⁻¹: N-H bending (Scissoring).

-

1580, 1490 cm⁻¹: C=C / C=N aromatic ring stretching.

-

1050 cm⁻¹: Ar-Cl stretching (Characteristic halo-arene band).

Quality Control & Purity Assessment Protocol

To ensure the integrity of this intermediate for downstream API synthesis, the following QC protocol is recommended.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Peptide bond sensitivity).

-

Acceptance Criteria: Purity > 98.0% (Area %).

Impurity Profile Logic

Figure 2: Decision tree for identifying common synthetic impurities.

References

-

PubChem Compound Summary. "3-chloro-4-(1H-pyrazol-1-yl)aniline (Related Analog Data)." National Center for Biotechnology Information. [Link]

-

MDPI. "Synthesis and Characterization of Methyl-Pyrazole Derivatives." Molecules. [Link][5][6][2][3][4][7][8][9]

Sources

- 1. PubChemLite - 3-chloro-4-(1h-pyrazol-1-yl)aniline (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline [mdpi.com]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses, characterizations, and single-crystal X-ray structures of soluble titanium alkoxide phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ANTICANCER COMPOUND, INTERMEDIATE THEREFOR, AND PROCESSES FOR PRODUCING THESE - Patent 1860103 [data.epo.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction: The Strategic Value of the Substituted Pyrazole-Aniline Scaffold

An In-Depth Technical Guide to 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline: A Core Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline has emerged as a particularly valuable intermediate. This molecule masterfully combines three critical pharmacophoric elements onto a single aniline core: a nucleophilic amino group, a conformation-restricting chlorine atom, and a versatile 4-methylpyrazole ring.

The pyrazole moiety, a five-membered aromatic heterocycle, is a cornerstone of numerous approved drugs, prized for its wide spectrum of biological activities and its ability to engage in various non-covalent interactions with protein targets.[1][2] When coupled with an aniline, the resulting structure serves as a powerful "hinge-binder" motif, particularly for ATP-competitive kinase inhibitors. The aniline's amino group can form crucial hydrogen bonds with the backbone of a kinase's hinge region, while the attached pyrazole ring projects into a hydrophobic pocket. The ortho-chlorine substituent further refines the molecule's utility by sterically influencing the torsion angle between the aniline and pyrazole rings, locking it into a more favorable binding conformation and enhancing target affinity.

This technical guide offers a comprehensive overview of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline for researchers and drug development professionals, detailing its chemical identity, a robust synthetic pathway with a step-by-step protocol, its applications as a pharmacophore, and essential safety protocols.

Chemical Identity & Physicochemical Profile

A precise understanding of a building block's fundamental properties is the foundation of its effective application in synthesis. The key identifiers and properties of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline are summarized below.

| Property | Specification |

| IUPAC Name | 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline |

| CAS Registry Number | 1006467-53-3 |

| Molecular Formula | C₁₀H₁₀ClN₃ |

| Molecular Weight | 207.66 g/mol |

| SMILES | Cc1cn(n-c1)c2ccc(N)cc2Cl |

| InChI Key | Not readily available. |

Note: Experimental physicochemical properties such as melting point and solubility are not widely published and should be determined empirically upon acquisition.

Synthesis and Manufacturing Pathway

The most logical and industrially scalable synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a two-step sequence commencing with a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. This approach is favored for its high efficiency and the ready availability of starting materials.

Overall Synthetic Scheme

Caption: General two-step synthesis of the target compound.

Causality Behind Experimental Choices

-

Step 1 (SNAr): The reaction joins the two core fragments.

-

Substrate: 2-Chloro-4-fluoronitrobenzene is the ideal electrophile. The fluorine atom is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effects of the para-nitro group and the ortho-chlorine atom. Fluorine is a significantly better leaving group than chlorine in SNAr reactions, ensuring high regioselectivity.

-

Nucleophile: 4-Methylpyrazole attacks via one of its nitrogen atoms.

-

Reagents: A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole N-H, generating the active nucleophile. A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the reaction.

-

Control: The temperature is maintained at 80–100°C to ensure a reasonable reaction rate without promoting side reactions, such as the displacement of the less reactive chlorine atom.[3]

-

-

Step 2 (Reduction): This step unmasks the critical aniline functionality.

-

Method A (Catalytic Hydrogenation): This is a clean and efficient method using hydrogen gas and a palladium on carbon (Pd/C) catalyst. It often provides high yields with simple workup procedures (filtration to remove the catalyst).[4]

-

Method B (Chemical Reduction): A classic and cost-effective alternative involves using a metal in the presence of an acid source, such as iron powder with ammonium chloride or tin(II) chloride.[3] This method is robust and avoids the need for specialized high-pressure hydrogenation equipment. The choice between methods often depends on laboratory scale and equipment availability.

-

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene

-

To a stirred solution of 4-methylpyrazole (1.0 eq) in dimethylformamide (DMF, 5-10 volumes), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Add 2-chloro-4-fluoronitrobenzene (1.05 eq) to the suspension.

-

Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water (10 volumes).

-

Stir the resulting slurry for 30 minutes. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate nitro-compound.

Step 2: Synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

-

Charge a round-bottom flask with the intermediate nitro-compound (1.0 eq), ethanol (5 volumes), and water (2 volumes).

-

Add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 3.0 eq).

-

Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

-

Wash the Celite® pad with additional ethanol.

-

Concentrate the combined filtrates under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Application in Medicinal Chemistry: A Privileged Kinase Inhibitor Scaffold

The title compound is not an end-drug but a crucial intermediate whose structure is frequently found at the core of potent and selective kinase inhibitors. The aniline nitrogen and the adjacent pyrazole ring form a powerful pharmacophore that effectively targets the ATP-binding site of many kinases.

Caption: Pharmacophore model for kinase hinge-binding.

-

Hinge-Binding: The primary amine of the aniline is perfectly positioned to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a classic ATP-mimetic interaction.[3]

-

Hydrophobic Interactions: The 4-methylpyrazole ring is projected into a nearby hydrophobic pocket, often occupied by the adenine ring of ATP. The methyl group can further enhance van der Waals interactions and potency.

-

Vector for Derivatization: The aniline amine is a versatile chemical handle. It can be readily acylated, sulfonylated, or reacted with isocyanates to form amides, sulfonamides, or ureas, respectively. This allows for the introduction of larger chemical groups (R-groups) that can extend into the solvent-exposed region of the ATP-binding site, providing opportunities to fine-tune selectivity, potency, and pharmacokinetic properties.

Safety, Handling, and Storage

As a substituted chloroaniline, 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline must be handled with appropriate caution. While a specific, comprehensive safety data sheet (SDS) is not publicly available, data from analogous compounds like 3-chloroaniline provide a strong basis for hazard assessment.[5][6]

| Hazard Class & Statement | Precautionary Measures |

| Acute Toxicity (Oral, Dermal, Inhalation) : Toxic if swallowed, in contact with skin, or if inhaled.[5][6] | P261: Avoid breathing dust/fume. P280: Wear protective gloves/clothing. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5] |

| Skin/Eye Irritation : Causes skin and serious eye irritation.[7] | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[5] | P273: Avoid release to the environment.[5] |

Handling and Storage Recommendations

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. To prevent slow oxidation and degradation of the sensitive aniline group (often observed as a color change to brown or purple), it is best stored at 2–8°C under an inert atmosphere (e.g., Argon or Nitrogen).[3]

Conclusion

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a high-value, strategically designed heterocyclic building block. Its synthesis is straightforward and scalable, and its structure embodies a pre-organized pharmacophore ideal for targeting protein kinases. The combination of a hinge-binding aniline, a hydrophobic pyrazole moiety, and a conformation-directing chlorine atom makes it a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling requirements enables its effective and safe integration into drug discovery programs aimed at developing next-generation targeted therapies.

References

- Benchchem. (n.d.). An In-Depth Technical Guide to 3-chloro-4-(1H-pyrazol-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery.

- PubChemLite. (2026). 3-chloro-4-(4-chloro-1h-pyrazol-1-yl)aniline (C9H7Cl2N3). Université du Luxembourg.

- Sigma-Aldrich. (n.d.). 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride.

- PubChemLite. (2026). 3-chloro-4-(1h-pyrazol-1-yl)aniline (C9H8ClN3). Université du Luxembourg.

- CAS-NEWS. (n.d.). 3-氯-4-(4-甲基-1H-吡唑-1-基)苯胺_cas号1006467-53-3.

- Loba Feinchemie. (n.d.). Material Safety Data Sheet - 3-chloro aniline 98%.

- Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.

- PubChem. (n.d.). 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline.

- Fisher Scientific. (2025, December 20). Safety Data Sheet.

- Sigma-Aldrich. (2026, January 13). Safety Data Sheet.

- MilliporeSigma. (n.d.). 3-Chloro-4-methyl-1H-pyrazole.

- SciSpace. (2011, November 15). Synthesis and antimicrobial activity of novel 3-chloro-4-(substituted aryl)-1,3diphenyl- 1h-pyrazole-4-yl-1-(6-methylpyridin-2-y.

- ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).

- Fisher Scientific. (2012, May 3). Safety Data Sheet.

- ChemBK. (n.d.). 5-chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole.

- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

- PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

- Turk J Pharm Sci. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.

- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-chloro-4-(1H-pyrazol-1-yl)aniline | 926218-03-3 | Benchchem [benchchem.com]

- 4. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

reactivity and stability of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

An In-Depth Technical Guide to the Reactivity and Stability of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

Executive Summary

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline (CAS: 1006467-53-3 ) is a critical bifunctional pharmacophore used primarily in the synthesis of kinase inhibitors (e.g., JAK, BTK) and androgen receptor antagonists.[1] Its structure combines an electron-rich aniline domain with a sterically demanding, electron-withdrawing pyrazole-chlorobenzene core.

This guide provides a rigorous analysis of its chemical behavior.[1] Key insights include the atropisomeric potential induced by the ortho-chloro substituent, the risk of hydrodehalogenation during synthesis, and the oxidative lability of the primary amine.

Part 1: Physicochemical & Electronic Profile

The molecule operates as a "push-pull" system. The primary amine acts as an electron donor (+M effect), while the pyrazole ring and chlorine atom exert inductive electron-withdrawing effects (-I), deactivating the core phenyl ring relative to unsubstituted aniline but activating it relative to nitrobenzene precursors.

Table 1: Key Physicochemical Data

| Property | Value / Characteristic | Context for Development |

| CAS Number | 1006467-53-3 | Unique Identifier |

| Molecular Formula | C₁₀H₁₀ClN₃ | MW: 207.66 g/mol |

| pKa (Amine) | ~3.5 – 4.0 (Predicted) | Lower than aniline (4.[1][2][3][4][5][6][7]6) due to electron-withdrawing 3-Cl and 4-pyrazole groups. |

| pKa (Pyrazole) | ~2.5 (Conjugate acid) | The pyrazole N2 is weakly basic; salt formation requires strong acids (HCl, H₂SO₄). |

| LogP | ~2.3 – 2.6 | Moderate lipophilicity; suitable for oral bioavailability optimization. |

| Electronic State | Dipolar / Polarizable | The 3-Cl substituent forces the pyrazole ring out of planarity with the phenyl ring (dihedral angle ~30-50°), reducing conjugation. |

Part 2: Synthesis & Process Chemistry

The synthesis of this compound is a classic exercise in chemoselectivity. The primary challenge is preserving the Carbon-Chlorine (C-Cl) bond during the reduction of the nitro precursor.

Core Synthetic Pathway (SɴAr + Chemoselective Reduction)

The industry-standard route involves a Nucleophilic Aromatic Substitution (SɴAr) followed by a selective reduction.

Step 1: SɴAr Coupling

-

Reactants: 3-Chloro-4-fluoronitrobenzene + 4-Methyl-1H-pyrazole.

-

Reagents: K₂CO₃ or Cs₂CO₃ in DMF or DMSO.

-

Mechanism: The pyrazole nitrogen acts as the nucleophile.[1] Since 4-methylpyrazole is symmetric (tautomerically equivalent at N1/N2), regioselectivity is not an issue.

-

Critical Control: The reaction is exothermic. Temperature must be controlled (60–80°C) to prevent the displacement of the ortho-chlorine, although the para-fluorine is significantly more labile.

Step 2: Nitro Reduction (The Critical Step)

-

Risk: Catalytic hydrogenation (H₂/Pd-C) often leads to hydrodehalogenation , stripping the chlorine atom to yield the des-chloro impurity.

-

Recommended Protocol: Use Fe/NH₄Cl (Bechamp reduction) or Sulfided Pt/C to ensure chemoselectivity.

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway highlighting the critical divergence point where improper reduction conditions lead to dechlorination.

Part 3: Reactivity Profile & Stability Mechanisms

Nucleophilic Reactivity (Amine)

The aniline nitrogen is the primary handle for derivatization. However, its nucleophilicity is attenuated by the electron-withdrawing nature of the 3-Cl and 4-pyrazolyl groups.

-

Implication: Acylation or amide coupling reactions may require stronger activation agents (e.g., HATU, POCl₃) or higher temperatures compared to simple aniline.

-

Protocol Note: When reacting with acid chlorides, the addition of a non-nucleophilic base (DIPEA/TEA) is mandatory to scavenge HCl, which would otherwise protonate the unreacted aniline and stall the reaction.

Oxidative Instability

Like all anilines, this compound is susceptible to oxidation.

-

Mechanism: Radical abstraction of the amine hydrogen leads to the formation of azo-dimers or quinone imines , resulting in a color change (darkening) over time.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Solutions in DMSO or Methanol should be used immediately.

Electrophilic Aromatic Substitution (EAS)

-

Site of Attack: The 3-chloro group directs ortho/para, while the amine directs ortho/para strongly. The pyrazole is deactivating.

-

Prediction: Electrophilic attack (e.g., halogenation) will occur preferentially at the C6 position (ortho to the amine, para to the chlorine), as it is the most activated site remaining on the ring.

Visualization: Reactivity & Degradation Pathways[2]

Figure 2: Primary reactivity nodes. The oxidative pathway represents the main stability risk during storage.

Part 4: Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Fe/NH₄Cl Method)

This method avoids the risk of dechlorination associated with catalytic hydrogenation.

-

Preparation: Charge a 3-neck flask with 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene (1.0 eq) and Ethanol/Water (3:1 ratio).

-

Activation: Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring.

-

Note: Magnetic stirring often fails due to the density of iron sludge.

-

-

Monitoring: Monitor by HPLC/TLC. Reaction is typically complete in 2–4 hours.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO₃ if necessary, then extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the off-white solid.

Protocol B: Storage & Handling

-

Physical State: Off-white to pale brown powder.

-

Hazard: Irritant (Skin/Eye).[3] Potential sensitizer.

-

Storage Conditions:

-

Temperature: -20°C for long-term; 2-8°C for active use.

-

Atmosphere: Hygroscopic and oxidation-sensitive. Store under Nitrogen.

-

Container: Amber glass vials (protect from light).

-

References

-

BenchChem. (n.d.). 3-chloro-4-(1H-pyrazol-1-yl)aniline: Technical Guide & Synthesis. Retrieved from

-

PubChem. (2025).[3][8] 3-chloro-4-(1H-pyrazol-1-yl)aniline (Compound CID 16772207).[7] National Library of Medicine. Retrieved from

-

Google Patents. (2014). Method for synthesizing 3-chloro-4-methylaniline (CN104370747A). [Reference for dechlorination risks in similar scaffolds]. Retrieved from

-

MDPI. (2024). Synthesis and Characterization of Pyrazolyl-Aniline Derivatives. Molbank, 2024(2), M1818. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-chloro-4-(1H-pyrazol-1-yl)aniline. Retrieved from

Sources

- 1. 3-chloro-4-(1H-pyrazol-1-yl)aniline | 926218-03-3 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline | C8H7ClN4 | CID 16394866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 3-chloro-4-(4-chloro-1h-pyrazol-1-yl)aniline (C9H7Cl2N3) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 3-chloro-4-(1h-pyrazol-1-yl)aniline (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

- 8. 3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Research Applications of Pyrazole Aniline Derivatives: A Technical Guide

Executive Summary

The pyrazole aniline scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the realm of kinase inhibition and oncology. This guide analyzes the structural synergy between the electron-rich, hydrogen-bond-donating pyrazole ring and the versatile, hydrophobic aniline moiety. While often linked via a bridging heterocycle (e.g., pyrimidine or pyridine) in FDA-approved therapeutics like Encorafenib and Pazopanib , emerging research also highlights the utility of directly linked derivatives in antimicrobial and anti-inflammatory applications. This document provides a technical roadmap for researchers to exploit this scaffold for structure-based drug design (SBDD), synthesis, and biological validation.[1]

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]

The success of pyrazole aniline derivatives stems from their ability to satisfyingly occupy the ATP-binding pocket of protein kinases. The scaffold functions as a "bi-dentate" system:

-

The Hinge Binder (Pyrazole): The pyrazole ring (often 3-amino or 4-substituted) mimics the adenine ring of ATP.[1] The nitrogen atoms act as hydrogen bond donors/acceptors, interacting with the backbone carbonyls and amides of the kinase hinge region (e.g., Glu, Cys residues).

-

The Specificity Element (Aniline): The aniline moiety, typically linked via a spacer (pyrimidine/pyridine), extends into the hydrophobic "back pocket" or the solvent-exposed front. Substitutions on the aniline ring (e.g., sulfonamides, halides, ethers) dictate selectivity for specific kinases (e.g., BRAF vs. VEGFR) by exploiting steric gates and electrostatic environments.

-

The Linker (Bridge): In high-potency drugs, a heteroaromatic bridge (pyrimidine, pyridine, or triazine) positions the pyrazole and aniline at the optimal angle (approx. 120°) to span the ATP cleft.[1]

Visualization: Pharmacophore Logic

The following diagram illustrates the modular SAR logic used to design inhibitors like Encorafenib.

Caption: Modular assembly of pyrazole-aniline kinase inhibitors. The bridge is critical for orienting the H-bond donor (pyrazole) and hydrophobic tail (aniline).[1]

Part 2: Therapeutic Applications[2][3][4][5][6][7]

Oncology: Kinase Inhibition

The most mature application of this scaffold is in targeting oncogenic drivers.

-

BRAF Inhibitors (e.g., Encorafenib): The pyrazole-pyrimidine-aniline scaffold binds to the V600E-mutated BRAF kinase.[1] The aniline fragment often carries a sulfonamide group that interacts with the "DFG-out" conformation residues, locking the kinase in an inactive state.

-

VEGFR/PDGFR Inhibitors (e.g., Pazopanib): An indazole (fused pyrazole) linked to a pyrimidine-aniline core.[1] These agents starve tumors by inhibiting angiogenesis.

-

ALK/ROS1 Inhibitors (e.g., Crizotinib): Utilizes a pyrazole linked to an aminopyridine (aniline bioisostere) to target fusion proteins in non-small cell lung cancer (NSCLC).[1]

Emerging Applications: Antimicrobial & Anti-inflammatory

Beyond oncology, simplified direct-linked pyrazole anilines (without the complex bridge) are gaining traction in academic research:

-

Antimicrobial Agents: Pyrazole-linked anilines have shown efficacy against MRSA and C. albicans by inhibiting DNA gyrase or disrupting cell wall synthesis.[1]

-

COX-2 Inhibition: The pyrazole core is central to Celecoxib-class drugs.[1] New aniline derivatives attempt to reduce cardiovascular toxicity by altering the electronic profile of the phenyl ring.

Visualization: BRAF Signaling Pathway Target

The primary target for high-value pyrazole anilines is the MAPK pathway.

Caption: The MAPK/ERK pathway.[1][2] Pyrazole aniline drugs (e.g., Encorafenib) selectively inhibit the mutant BRAF node, halting downstream proliferation.

Part 3: Synthesis & Optimization Strategies

For drug discovery professionals, the synthesis of these derivatives typically follows a convergent route, coupling the pyrazole and aniline fragments onto a central core.

Protocol: Synthesis of a Pyrazole-Pyrimidine-Aniline Scaffold

Objective: Synthesize a model kinase inhibitor core (e.g., N-(2-aminophenyl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine).

Reagents:

-

2,4-Dichloropyrimidine[3]

-

1H-Pyrazole-4-boronic acid pinacol ester[1]

-

Substituted Aniline (e.g., 3-aminobenzenesulfonamide)[1]

-

Pd(PPh3)4 (Catalyst)[1]

-

Na2CO3 (Base)[1]

-

Solvents: DME, Ethanol, Water, n-Butanol

Step-by-Step Methodology:

-

Step 1: Suzuki Coupling (C-C Bond Formation)

-

Reaction: React 2,4-dichloropyrimidine (1.0 eq) with 1H-pyrazole-4-boronic acid ester (1.1 eq).

-

Conditions: Dissolve in DME/EtOH/H2O (2:1:1). Add Na2CO3 (2.0 eq) and Pd(PPh3)4 (0.05 eq).[1] Degas with nitrogen.

-

Process: Reflux at 80°C for 4-6 hours.

-

Selectivity: The C4 position of the pyrimidine is more electron-deficient and reactive towards Suzuki coupling than the C2 position.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography.

-

Product: 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine.[1]

-

-

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Reaction: React the intermediate from Step 1 (1.0 eq) with the substituted aniline (1.2 eq).

-

Conditions: Dissolve in n-Butanol or DMF. Add catalytic HCl (or p-TSA) to activate the pyrimidine.[1]

-

Process: Heat to 100-120°C in a sealed tube or microwave reactor for 1-2 hours.

-

Mechanism: The aniline nitrogen attacks the C2-position of the pyrimidine, displacing the chloride.

-

Workup: Precipitate the product by adding water or ether. Recrystallize from ethanol.

-

Visualization: Synthetic Workflow

Caption: Convergent synthesis route. Step 1 installs the hinge binder (pyrazole); Step 2 installs the specificity element (aniline).[1]

Part 4: Experimental Validation (Kinase Assay)

To validate the biological activity of synthesized derivatives, a robust biochemical assay is required.

Protocol: FRET-Based Kinase IC50 Determination

Principle: Measures the transfer of a phosphate group from ATP to a peptide substrate. Detection uses Fluorescence Resonance Energy Transfer (FRET) between a fluorescently labeled antibody (binding the phosphorylated product) and the tracer.[1]

-

Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to a 384-well low-volume plate.

-

Enzyme Mix: Add 5 µL of kinase buffer containing recombinant kinase (e.g., BRAF V600E, 0.5 nM final) and peptide substrate. Incubate 30 min at RT.

-

ATP Start: Add 5 µL of ATP solution (at Km concentration for the specific kinase).

-

Reaction: Incubate for 60 minutes at RT.

-

Detection: Add 10 µL of EDTA-containing detection mix (stops reaction and contains Eu-labeled antibody).

-

Readout: Measure Time-Resolved Fluorescence (TRF) on a plate reader (Ex: 337 nm, Em: 620/665 nm).

-

Analysis: Calculate IC50 using a 4-parameter logistic fit.

-

Quality Control: Z-factor must be > 0.5 for a valid assay.

-

References

-

Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives. Source: National Institutes of Health (NIH) / PMC URL:[1][Link]

-

Crystal structure of encorafenib. Source: OSTI.GOV (U.S. Department of Energy) URL:[1][Link][1]

-

Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-MET and ALK. Source: PubMed URL:[1][Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry (via PMC) URL:[1][Link]

-

Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA. Source: Nature Communications (via PMC) URL:[1][Link]

Sources

Architecting Bioactivity: A Technical Guide to Discovering Novel Therapeutics from Pyrazole Intermediates

Introduction: The Privileged Status of the Pyrazole Scaffold

In the realm of medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold." Its ubiquity in drug discovery is not coincidental; it is driven by fundamental physicochemical causality. The N-1 atom acts as a potent hydrogen bond donor (analogous to pyrrole), while the N-2 atom serves as a hydrogen bond acceptor (analogous to pyridine)[1]. This dual capacity allows pyrazole derivatives to anchor themselves with high affinity into the hinge regions of various target proteins, particularly kinases.

Over the past decade, the United States Food and Drug Administration (FDA) has approved more than 30 pyrazole-containing drugs, addressing clinical conditions ranging from oncology to rare genetic disorders[1]. As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the workflow of transforming raw pyrazole intermediates into highly optimized, bioactive lead compounds, providing field-proven methodologies and mechanistic insights.

Strategic Discovery Workflow

The transition from a simple pyrazole intermediate (e.g., an aminopyrazole or pyrazole-carboxylic acid) to a clinical candidate requires a highly orchestrated workflow. Scaffold hopping and fragment-based drug discovery (FBDD) frequently utilize pyrazole intermediates due to their conformational rigidity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Pyrazole-based drug discovery workflow from target identification to lead optimization.

Synthesis Methodologies for Pyrazole Intermediates

The synthesis of highly functionalized pyrazoles demands precision. While the classical Knorr condensation (reaction of hydrazines with 1,3-dicarbonyl compounds) remains foundational, modern discovery relies on Multicomponent Reactions (MCRs) and green chemistry techniques like microwave irradiation to rapidly generate diverse libraries[2][3].

Protocol 1: Microwave-Assisted Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Causality & Rationale: Microwave irradiation provides uniform dielectric heating, which rapidly overcomes the activation energy barrier of sterically hindered pyrazole intermediates. This minimizes the formation of thermodynamic byproducts and drastically reduces reaction times from hours to minutes[2].

Self-Validating System: This protocol incorporates in-process Thin-Layer Chromatography (TLC) to prevent premature termination and post-reaction LC-MS to quantitatively validate the regioselectivity of the synthesized library.

Step-by-Step Methodology:

-

Reagent Preparation: In a 10 mL microwave-safe vessel, combine 1.0 mmol of the selected aldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of 3-methyl-1H-pyrazol-5-one (the pyrazole intermediate).

-

Catalyst & Solvent: Add 10 mol% of a biocompatible catalyst (e.g., modified magnetic chitosan)[4] and 3 mL of a green solvent (e.g., ethanol/water 1:1 v/v). Causality: The aqueous medium enhances the hydrophobic effect, driving the multicomponent condensation forward.

-

Microwave Irradiation: Seal the vessel and irradiate at 80°C with a maximum power of 150 W for 10–15 minutes.

-

In-Process Validation (TLC): Pause at 10 minutes. Spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: EtOAc/Hexane 1:2). Validation Criterion: Complete disappearance of the aldehyde spot confirms the consumption of the limiting reagent.

-

Workup & Isolation: Cool the mixture to room temperature. Apply an external magnet to recover the magnetic catalyst[4]. Pour the supernatant into crushed ice to precipitate the crude pyrano[2,3-c]pyrazole.

-

Analytical Validation: Filter, wash with cold ethanol, and analyze via LC-MS and 1H-NMR. Validation Criterion: A single peak in the LC chromatogram (>95% purity) and distinct pyran ring proton shifts in NMR validate the structural integrity.

Structure-Activity Relationship (SAR) & Lead Optimization

Once a pyrazole library is synthesized, understanding the Structure-Activity Relationship (SAR) is critical. Substitutions at the 1, 3, and 5 positions of the pyrazole core dictate the molecule's electronic distribution and steric bulk, directly impacting target affinity and pharmacokinetics[1].

Quantitative Data: FDA-Approved Pyrazole Drugs

To illustrate the versatility of the pyrazole core, the following table summarizes representative FDA-approved pyrazole therapeutics, highlighting how specific substitution patterns drive distinct pharmacological activities[1].

| Drug Name | Primary Target | Indication | Pyrazole Substitution Pattern | Approval Year |

| Celecoxib | COX-2 Enzyme | Rheumatoid Arthritis / Pain | 1,5-diaryl-3-trifluoromethyl | 1998 |

| Sildenafil | PDE5 Enzyme | Erectile Dysfunction | Fused pyrazolo[4,3-d]pyrimidine | 1998 |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | 1-substituted (cyclopentyl-propanenitrile) | 2011 |

| Apixaban | Factor Xa | Anticoagulant | 1,3-disubstituted | 2012 |

| Encorafenib | BRAF Kinase | Unresectable Melanoma | 1,3,5-trisubstituted | 2018 |

Biological Screening & Target Validation

The true test of a novel pyrazole derivative is its biological efficacy. Because pyrazoles frequently target kinase pathways (such as the JAK/STAT pathway), rigorous, high-throughput biochemical assays are required.

Mechanism of JAK/STAT pathway inhibition by bioactive pyrazole derivatives.

Protocol 2: High-Throughput TR-FRET Kinase Assay for Pyrazole Hits

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays because it introduces a time delay before measurement. This eliminates interference from the auto-fluorescence of the pyrazole compounds themselves, a common driver of false positives in HTS.

Self-Validating System: The assay mandates the calculation of the Z'-factor for every microplate. A plate is only considered valid if the Z'-factor exceeds 0.6, ensuring that the signal window is wide enough to confidently distinguish true hits from assay noise.

Step-by-Step Methodology:

-

Plate Preparation: Dispense 10 nL of the synthesized pyrazole compounds (in DMSO) into a 384-well low-volume assay plate using an acoustic liquid handler. Include columns for positive controls (e.g., Staurosporine) and negative controls (DMSO only).

-

Enzyme Addition: Add 5 µL of the target kinase (e.g., JAK2) diluted in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Incubate for 15 minutes at room temperature to allow the pyrazole to bind the enzyme's hinge region.

-

Reaction Initiation: Add 5 µL of a substrate/ATP mix (containing a biotinylated peptide substrate and ATP at its apparent Km). Incubate for 60 minutes at 25°C.

-

Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor). Incubate for 60 minutes.

-

Measurement & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Self-Validation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|. If Z' < 0.6, discard the plate data and recalibrate the enzyme concentration.

-

-

Data Analysis: Calculate the IC50 values for validated hits using a 4-parameter logistic non-linear regression model.

Conclusion

The discovery of novel bioactive compounds from pyrazole intermediates is a masterclass in rational drug design. By leveraging advanced synthetic methodologies like microwave-assisted multicomponent reactions and coupling them with robust, self-validating screening protocols, discovery chemists can efficiently navigate the vast chemical space of pyrazole derivatives. As demonstrated by the extensive list of FDA-approved therapeutics, mastering the physicochemical nuances of the pyrazole scaffold remains a highly lucrative endeavor in the pursuit of next-generation medicines.

References

1.1 - NIH / PMC[1] 2. - PubMed 3.2 - RSC Publishing[2] 4.3 - MDPI[3] 5.4 - Frontiers[4]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Melamine phosphate-modified magnetic chitosan: a novel biocompatible catalyst for the synthesis of biological tetrahydrodipyrazolopyridine and pyrazolopyranopyrimidine derivatives [frontiersin.org]

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline: A Technical Whitepaper on Synthesis and Pharmacophore Utility

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor modulators relies heavily on structurally pre-organized, bifunctional building blocks. 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline represents a privileged scaffold that elegantly combines a reactive aniline handle with a sterically tuned, heteroaryl-substituted core. This whitepaper provides an in-depth mechanistic analysis of its structural utility, physicochemical properties, and the self-validating synthetic protocols required for its preparation.

Structural Rationale & Pharmacophore Utility

The architectural value of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline lies in its tripartite functionalization, which is specifically engineered for target engagement in deep hydrophobic pockets (such as the DFG-out conformation of kinases):

-

The Aniline Handle (C1): Serves as the primary nucleophilic vector for downstream derivatization. It is readily converted into amides, ureas, or sulfonamides[1], which are classic hydrogen-bond donor/acceptor motifs required for binding to the kinase hinge region.

-

The 3-Chloro Substituent: This halogen acts as a critical steric shield. By introducing a bulky, lipophilic chlorine atom adjacent to the pyrazole ring, the scaffold forces the pyrazole out of coplanarity with the phenyl ring. This restricted rotation locks the molecule into an active conformation, reducing entropic penalties upon target binding.

-

The 4-Methyl-1H-pyrazole Ring (C4): Pyrazoles are highly effective bioisosteres for phenyl rings, offering improved aqueous solubility and a built-in hydrogen-bond acceptor (the N2 nitrogen)[2]. The 4-methyl group provides an additional vector to probe small hydrophobic sub-pockets, such as the gatekeeper residue cavity in ATP-binding sites.

Fig 1. Pharmacophore mapping and structural rationale of the bifunctional scaffold.

Physicochemical Profiling

Understanding the physicochemical parameters of this intermediate is vital for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate. The data below extrapolates core metrics based on structural analogs and established cheminformatics databases[2][3].

| Property | Value | Pharmacological Implication |

| Molecular Formula | C₁₀H₁₀ClN₃ | Defines the atomic composition and mass boundary. |

| Molecular Weight | 207.66 g/mol | Low MW ensures the final derivatized drug remains within Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | Excellent membrane permeability; leaves ample room for polar additions[2]. |

| Hydrogen Bond Donors | 1 | The primary amine (NH₂) provides a single donor vector prior to functionalization. |

| Hydrogen Bond Acceptors | 2 | The pyrazole N2 and aniline nitrogen serve as primary acceptors. |

| Calculated LogP (cLogP) | ~2.5 | Optimal lipophilicity for passive cellular diffusion without excessive hydrophobic trapping. |

Retrosynthetic Strategy & Mechanistic Design

The synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline requires a highly chemoselective approach to prevent the disruption of the halogenated core. The optimal route involves a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): The coupling of 4-methyl-1H-pyrazole with 2-chloro-1-fluoro-4-nitrobenzene. The strong electron-withdrawing nature of the para-nitro group activates the aryl fluoride, allowing for a transition-metal-free SNAr reaction. While Ullmann-type couplings are standard for unactivated aryl halides[4], the fluoronitroarene substrate makes SNAr the kinetically favored and operationally simpler choice.

-

Chemoselective Nitro Reduction: The conversion of the intermediate nitroarene to the target aniline. Standard catalytic hydrogenation (Pd/C, H₂) carries a high risk of hydrodehalogenation (cleaving the 3-chloro group). Therefore, a dissolving metal reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is employed[5][6]. This modified Béchamp reduction selectively reduces the nitro group via nitroso and hydroxylamine intermediates without disturbing the aryl chloride[7].

Fig 2. Chemoselective synthetic workflow for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline.

Validated Experimental Methodologies

As a self-validating system, the protocols below incorporate specific causality for reagent selection and in-process controls to ensure reaction fidelity.

Protocol A: SNAr Synthesis of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene

-

Objective: Form the C-N bond between the pyrazole and the aryl core.

-

Causality: Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which stabilizes the polar Meisenheimer complex transition state. Potassium carbonate (K₂CO₃) is a mild base, perfectly tuned to deprotonate 4-methylpyrazole (pKa ~14.5) without inducing side reactions with the nitroarene.

-

Step-by-Step Procedure:

-

Charge a round-bottom flask with 2-chloro-1-fluoro-4-nitrobenzene (1.0 equiv) and 4-methyl-1H-pyrazole (1.1 equiv).

-

Add anhydrous DMF (0.5 M concentration) followed by finely powdered K₂CO₃ (2.0 equiv).

-

Heat the vigorously stirred suspension to 90°C under a nitrogen atmosphere for 12 hours.

-

In-Process Control (Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly UV-active starting material spot disappears, replaced by a lower-Rf, bright yellow spot indicative of the extended conjugation of the nitroaryl pyrazole.

-

Cool to room temperature and quench by pouring the mixture into ice water (5 volumes).

-

Collect the precipitating yellow solid via vacuum filtration, wash with distilled water, and dry under a vacuum to afford the nitro intermediate.

-

Protocol B: Chemoselective Reduction to the Target Aniline

-

Objective: Reduce the nitro group to a primary amine while preserving the aryl chloride.

-

Causality: Iron powder and NH₄Cl in aqueous ethanol provide a mild, slightly acidic proton source. This avoids the use of harsh acids (like HCl) which can cause reactor corrosion, and entirely bypasses the hydrodehalogenation risks associated with transition-metal catalyzed hydrogenation[5][6].

-

Step-by-Step Procedure:

-

Suspend the nitro intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).

-

Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv)[6].

-

Heat the mixture to reflux (80°C) with vigorous mechanical stirring for 4 hours.

-

In-Process Control (Validation): The reaction visually transitions from a yellow solution to a dark brown/black suspension as the Fe⁰ is oxidized to Fe₃O₄. TLC (DCM/MeOH 95:5) will show the complete consumption of the yellow starting material and the appearance of a polar, ninhydrin-positive spot (the primary aniline).

-

Cool the mixture and filter it through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot ethyl acetate.

-

Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline as a crystalline solid.

-

References

1.[2] 4-(4-Methyl-1H-pyrazol-1-yl)aniline - ChemScene. 2.[3] 4-(4-Methyl-1H-pyrazol-1-yl)aniline - CymitQuimica. 3.[4] Sang-gi LEE | Ewha Womans University, Seoul | Department of Chemistry Nano Science | Research profile - ResearchGate. 4.[5] REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi. 5.[1] Aniline - Wikipedia. 6.[7] Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC. 7.[6] Can anyone offer advice regarding reduction of nitrobenzene to aniline? - ResearchGate.

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. 4-(4-Methyl-1H-pyrazol-1-yl)aniline | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline protocol

This guide details the synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline (CAS: 1006467-53-3), a critical heterocyclic building block used in the development of kinase inhibitors and androgen receptor antagonists.

Part 1: Executive Summary & Strategic Analysis

Compound Identity:

-

IUPAC Name: 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

-

CAS Number: 1006467-53-3[1]

-

Molecular Formula: C₁₀H₁₀ClN₃

-

Molecular Weight: 207.66 g/mol

Scientific Rationale: The synthesis targets the installation of a specific pyrazole moiety onto an electron-deficient aromatic ring. The presence of the ortho-chloro substituent on the aniline core is sterically and electronically significant, often improving the metabolic stability and binding affinity of the final drug candidate.